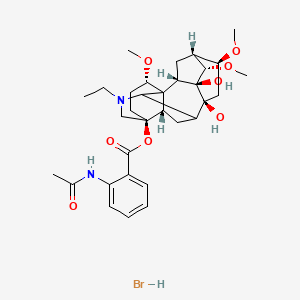

Lappaconitine (hydrobromide)

Übersicht

Beschreibung

Lappaconitin-Hydrobromid ist ein C-18-Diterpenoid-Alkaloid, das aus den Wurzeln von Aconitum sinomontanum Nakai isoliert wurde . Es wurde in der traditionellen chinesischen Medizin wegen seiner starken analgetischen Eigenschaften verwendet und lindert leichte bis mittelschwere Schmerzen . Diese Verbindung ist bekannt für ihren nicht-suchtbildenden Charakter und wird in China seit über 30 Jahren klinisch eingesetzt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Lappaconitin-Hydrobromid kann durch Extraktion von Lappaconitin aus den Wurzeln von Aconitum sinomontanum Nakai synthetisiert werden, gefolgt von der Umwandlung in das Hydrobromidsalz . Der Extraktionsprozess beinhaltet die Verwendung organischer Lösungsmittel zur Isolierung des Alkaloids, das anschließend durch Kristallisation gereinigt wird .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Lappaconitin-Hydrobromid großtechnische Extraktions- und Reinigungsprozesse. Die Wurzeln von Aconitum sinomontanum Nakai werden geerntet, getrocknet und zu einem feinen Pulver gemahlen. Das Pulver wird dann einer Lösungsmittelextraktion unterzogen, gefolgt von Reinigungsschritten wie Filtration, Kristallisation und Trocknung, um das Endprodukt zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen: Lappaconitin-Hydrobromid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu verändern und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von Lappaconitin-Hydrobromid verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und pH-Werte, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Lappaconitin-Hydrobromid gebildet werden, umfassen verschiedene Derivate mit verbesserten analgetischen und Antiarrhythmie-Eigenschaften . Diese Derivate werden häufig auf ihre potenziellen therapeutischen Anwendungen in der Schmerztherapie und bei Herzrhythmusstörungen untersucht .

Wissenschaftliche Forschungsanwendungen

Lappaconitin-Hydrobromid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

Chemie: In der Chemie wird Lappaconitin-Hydrobromid als Ausgangsmaterial für die Synthese verschiedener Derivate mit verbesserten pharmakologischen Eigenschaften verwendet . Forscher untersuchen diese Derivate, um ihr chemisches Verhalten und ihre potenziellen therapeutischen Vorteile zu verstehen .

Biologie: In der biologischen Forschung wird Lappaconitin-Hydrobromid verwendet, um seine Auswirkungen auf zelluläre Prozesse und Stoffwechselwege zu untersuchen . Studien haben gezeigt, dass es den Retinolstoffwechsel, den Glycerophospholipidstoffwechsel und andere Stoffwechselwege modulieren kann, was zu seinen analgetischen Wirkungen beitragen kann .

Medizin: In der Medizin wird Lappaconitin-Hydrobromid aufgrund seiner analgetischen und Antiarrhythmie-Eigenschaften weit verbreitet . Es wird zur Behandlung verschiedener Arten von Schmerzen verschrieben, darunter krebsbedingte Schmerzen, postoperative Schmerzen und neuropathische Schmerzen . Zusätzlich wird es zur Behandlung von Herzrhythmusstörungen eingesetzt, indem es Natriumkanäle blockiert und den Herzrhythmus stabilisiert .

Industrie: In der pharmazeutischen Industrie wird Lappaconitin-Hydrobromid zur Entwicklung neuer Darreichungsformen und Arzneistoffabgabesysteme verwendet . Forscher untersuchen sein Potenzial zur Herstellung lang wirkender Antiarrhythmie-Arzneimittel mit verbesserten Eigenschaften .

Wirkmechanismus

Lappaconitin-Hydrobromid entfaltet seine Wirkung hauptsächlich durch Blockierung spannungsgesteuerter Natriumkanäle . Diese Wirkung hemmt die Übertragung von Schmerzsignalen und stabilisiert den Herzrhythmus . Die Verbindung stimuliert auch die Expression von Dynorphin A im Rückenmark, was zu ihren analgetischen Wirkungen beiträgt . Zusätzlich moduliert es verschiedene Stoffwechselwege, darunter den Retinolstoffwechsel und den Glycerophospholipidstoffwechsel, was seine therapeutischen Wirkungen verbessern kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lappaconitine Hydrobromide can be synthesized through the extraction of lappaconitine from the roots of Aconitum sinomontanum Nakai, followed by its conversion to the hydrobromide salt . The extraction process involves the use of organic solvents to isolate the alkaloid, which is then purified through crystallization .

Industrial Production Methods: In industrial settings, the production of Lappaconitine Hydrobromide involves large-scale extraction and purification processes. The roots of Aconitum sinomontanum Nakai are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as filtration, crystallization, and drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Lappaconitine Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions of Lappaconitine Hydrobromide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of Lappaconitine Hydrobromide include various derivatives with enhanced analgesic and antiarrhythmic properties . These derivatives are often studied for their potential therapeutic applications in pain management and cardiac arrhythmias .

Wissenschaftliche Forschungsanwendungen

Lappaconitine Hydrobromide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, Lappaconitine Hydrobromide is used as a starting material for the synthesis of various derivatives with improved pharmacological properties . Researchers study these derivatives to understand their chemical behavior and potential therapeutic benefits .

Biology: In biological research, Lappaconitine Hydrobromide is used to investigate its effects on cellular processes and metabolic pathways . Studies have shown that it can modulate retinol metabolism, glycerophospholipid metabolism, and other metabolic pathways, which may contribute to its analgesic effects .

Medicine: In medicine, Lappaconitine Hydrobromide is widely used for its analgesic and antiarrhythmic properties . It is prescribed for the treatment of various types of pain, including cancer-related pain, postoperative pain, and neuropathic pain . Additionally, it is used to manage cardiac arrhythmias by blocking sodium channels and stabilizing cardiac rhythm .

Industry: In the pharmaceutical industry, Lappaconitine Hydrobromide is used to develop new dosage forms and drug delivery systems . Researchers are exploring its potential in creating prolonged-action antiarrhythmic drugs with improved properties .

Wirkmechanismus

Lappaconitine Hydrobromide exerts its effects primarily by blocking voltage-gated sodium channels . This action inhibits the transmission of pain signals and stabilizes cardiac rhythm . The compound also stimulates the expression of dynorphin A in the spinal cord, which contributes to its analgesic effects . Additionally, it modulates various metabolic pathways, including retinol metabolism and glycerophospholipid metabolism, which may enhance its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Lappaconitin-Hydrobromid ist unter den Diterpenoid-Alkaloiden einzigartig aufgrund seiner starken analgetischen und Antiarrhythmie-Eigenschaften . Ähnliche Verbindungen umfassen Aconitin, Mesaconitin und Hypaconitin, die ebenfalls aus Aconitum-Arten gewonnen werden . Lappaconitin-Hydrobromid wird wegen seines nicht-suchtbildenden Charakters und seiner verlängerten Wirkdauer bevorzugt . Im Vergleich zu seinen Derivaten, wie z. B. Lappaconitin-Trifluoracetat, zeigt Lappaconitin-Hydrobromid eine überlegene analgetische Wirksamkeit und ein günstigeres Sicherheitsprofil .

Eigenschaften

IUPAC Name |

[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20?,22+,23-,24+,25+,26?,27+,29-,30+,31?,32+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFYROOPXPKMEQ-NEFIHXMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45BrN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97792-45-5 | |

| Record name | Lappaconitine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

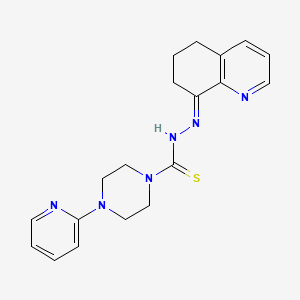

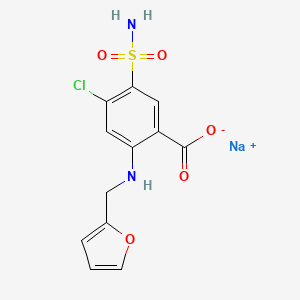

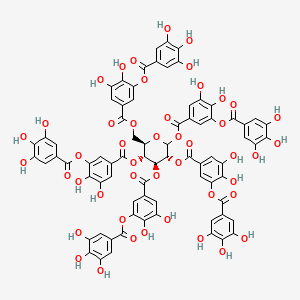

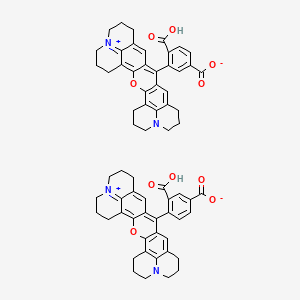

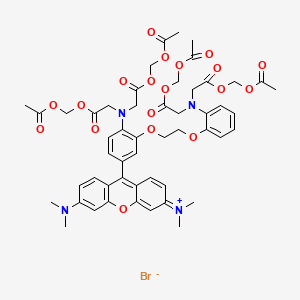

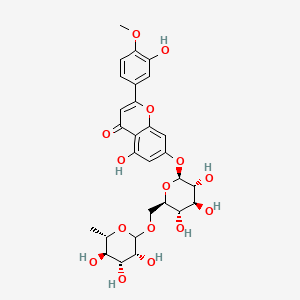

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B8069379.png)

![methanesulfonic acid;N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B8069384.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5(or 6)-amino-3',6'-dihydroxy-](/img/structure/B8069389.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8069427.png)

![[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8069429.png)